molecular formula C6H14N2O B8366329 N',N'-dimethylisobutyrohydrazide

N',N'-dimethylisobutyrohydrazide

Cat. No. B8366329
M. Wt: 130.19 g/mol
InChI Key: ZWHBPXYBWWPXGZ-UHFFFAOYSA-N
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Patent
US08962876B2

Procedure details

In a fashion similar to the preparation of LtBu,NMe2H, treatment of a diethyl ether (250 mL) solution of 1,1-dimethylhydrazine (3.88 mL, 50 mmol) and triethylamine (7.52 mL, 53 mmol) with isobutyryl chloride (5.39 mL, 50 mmol) afforded LiPr,NMe2H as colorless crystals upon crystallization from Et2O and subsequent sublimation at 60° C./0.05 Torr (6.12 g, 94%): mp 94-96° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.88 mL
Type
reactant
Reaction Step One
Quantity
7.52 mL
Type
reactant
Reaction Step One
Quantity
5.39 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[NH:3][C:4](=[O:9])[C:5](C)([CH3:7])[CH3:6].CN(C)N.C(N(CC)CC)C.C(Cl)(=O)C(C)C>C(OCC)C>[CH3:1][N:2]([CH3:10])[NH:3][C:4](=[O:9])[CH:5]([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(NC(C(C)(C)C)=O)C
Name
Quantity
3.88 mL
Type
reactant
Smiles
CN(N)C
Name
Quantity
7.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.39 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(NC(C(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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